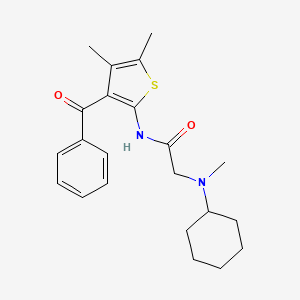
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound known for its unique structural and reactive properties. This compound is distinguished by its thiazine ring, dioxo groups, and phenylmethoxycarbonyl functional group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate typically involves several key steps:
Thiazine Ring Formation: : The thiazine ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Dioxo Group Introduction: : The dioxo functional groups are introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.
Functional Group Protection and Deprotection: : To ensure selectivity in reactions, protecting groups may be used for sensitive functional groups during intermediate steps.
Final Product Formation: : The final product is obtained through esterification, where the hexanoic acid derivative is reacted with methanol under acidic or catalytic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized reaction conditions for efficiency, including:
Catalysts: : Use of suitable catalysts to enhance reaction rates.
Optimized Temperature and Pressure: : Maintaining precise temperature and pressure conditions to ensure high yield and purity.
Purification Steps: : Utilization of distillation, crystallization, or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the thiazine ring or phenylmethoxycarbonyl group, forming sulfoxides or other oxidized derivatives.
Reduction: : Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: : Various substitution reactions can occur at the phenylmethoxycarbonyl moiety or other reactive sites.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is used as a model compound to study complex organic reactions, mechanisms, and synthesis pathways.
Biology: In biological research, this compound serves as a probe to investigate enzyme-catalyzed reactions involving thiazine and related structures. It's also studied for its potential interaction with biological macromolecules.
Medicine: The medical field explores this compound for its potential pharmacological properties, including enzyme inhibition, anti-inflammatory effects, and other therapeutic benefits.
Industry: In industrial applications, the compound is investigated for its potential use as a precursor in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The thiazine ring and functional groups play crucial roles in binding to these targets, influencing biochemical pathways, and modulating activity at the molecular level.
類似化合物との比較
When compared to similar compounds, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate stands out due to its unique structural features and functional groups. Similar compounds include:
Thiazolidine Derivatives: : Known for their applications in pharmaceuticals.
Sulfone Compounds: : Exhibiting diverse chemical reactivity and biological activity.
Ester Derivatives: : Widely used in organic synthesis and industrial applications.
特性
分子式 |
C19H26N2O6S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C19H26N2O6S/c1-26-18(22)17(21-13-7-8-14-28(21,24)25)11-5-6-12-20-19(23)27-15-16-9-3-2-4-10-16/h2-4,7-10,17H,5-6,11-15H2,1H3,(H,20,23)/t17-/m0/s1 |
InChIキー |
RNFZEZOBCARIIS-KRWDZBQOSA-N |
異性体SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O |
正規SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


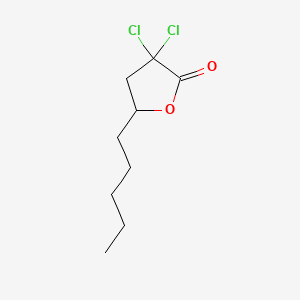

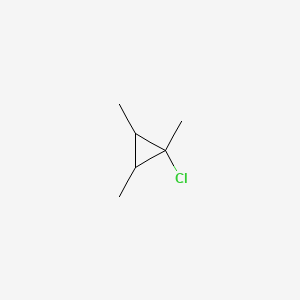
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)

![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
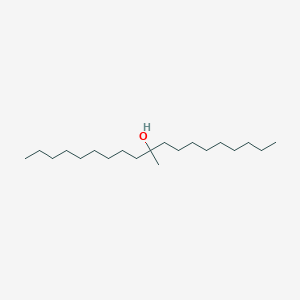
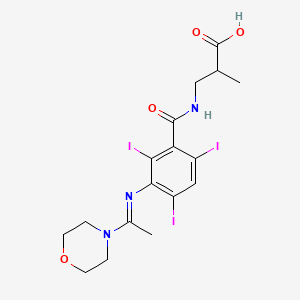
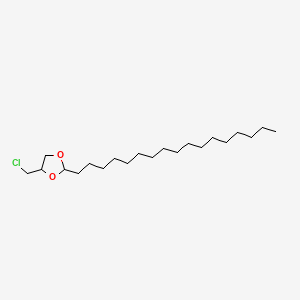
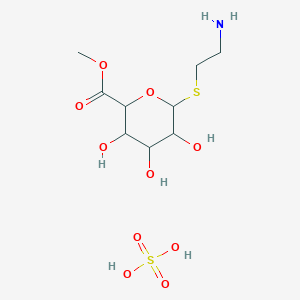
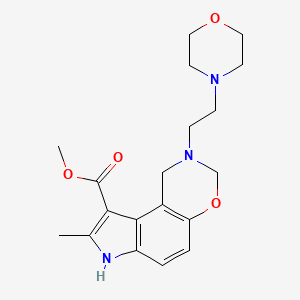
![[Dibutyl-[2-(2,2,4-trimethylpentylsulfanyl)acetyl]oxystannyl] 2-(2,2,4-trimethylpentylsulfanyl)acetate](/img/structure/B15348902.png)
